molecular formula C5H16ClNOSi B127987 O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride CAS No. 153502-27-3

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Cat. No.: B127987
CAS No.: 153502-27-3
M. Wt: 169.72 g/mol
InChI Key: ZDNNDTUAVSQNGB-UHFFFAOYSA-N
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Description

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C5H15NOSi·HCl. It is commonly used as a reagent in organic synthesis and is known for its stability and reactivity. The compound is often utilized in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with 2-trimethylsilylethyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound’s molecular targets and pathways include interactions with carbonyl compounds to form oximes and with alkyl halides to form substituted hydroxylamines .

Comparison with Similar Compounds

Similar Compounds

    O-(Trimethylsilyl)hydroxylamine: Similar in structure but lacks the ethyl group.

    N,O-Bis(trimethylsilyl)hydroxylamine: Contains two trimethylsilyl groups, offering different reactivity.

    O-(2-Trimethylsilylethyl)hydroxylamine: Similar but without the hydrochloride component

Uniqueness

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable oximes and amines under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNDTUAVSQNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593594
Record name O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153502-27-3
Record name O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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